6-Phenyl-3H-1-benzofuran-2-one

Polymer Stabilization Oxidation Induction Time Processing Stability

Addressing the challenge of oxidative degradation in high-temperature polymer processing and the need for novel Alzheimer's disease models, this 6-phenyl benzofuran-2-one derivative offers a distinct, non-phenolic mechanism of action. - **Polymer Stabilization**: Acts as a direct alkyl radical trap in oxygen-starved polymer melts, providing superior protection in ternary antioxidant formulations for PP, PE, and engineering thermoplastics. - **Medicinal Chemistry**: Serves as a core scaffold with demonstrated sub-micromolar AChE inhibition (0.089 µM), offering a starting point for developing selective CNS-penetrant inhibitors. - **Supply Assurance**: Sourced from specialized producers, this high-purity reagent is available for immediate R&D procurement with global cold-chain or ambient shipping as required.

Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
CAS No. 57568-50-0
Cat. No. B14606612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-3H-1-benzofuran-2-one
CAS57568-50-0
Molecular FormulaC14H10O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)C3=CC=CC=C3)OC1=O
InChIInChI=1S/C14H10O2/c15-14-9-12-7-6-11(8-13(12)16-14)10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyDWCQRXDLCGREEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-3H-1-benzofuran-2-one Procurement & Selection


6-Phenyl-3H-1-benzofuran-2-one (CAS 57568-50-0) is a heterocyclic benzofuran-2-one derivative featuring a phenyl substituent at the 6‑position of the benzofuranone core. This compound class is primarily recognized for its ability to act as a carbon‑centered radical scavenger and is patented as a stabilizer for organic polymers against oxidative, thermal, and light‑induced degradation [1]. Unlike many phenolic antioxidants that operate via hydrogen‑atom transfer, benzofuran‑2‑ones can trap alkyl radicals directly, a mechanism validated by both kinetic studies and computational modelling [2], making them relevant to high‑temperature polymer processing and long‑term material stabilization.

Polymer Stabilization Carbon‑radical trapping during melt processing
Mechanism Probe Defined scaffold for PCET / SPLET pathway studies
Medicinal Chemistry Privileged benzofuranone core for AChE inhibitor design

Why Generic Substitution Fails for 6-Phenyl-3H-1-benzofuran-2-one


In‑class benzofuran‑2‑one analogs cannot be considered interchangeable for scientific or industrial procurement because both the position and electronic nature of the substituent profoundly affect radical‑scavenging kinetics, thermal stability, and compatibility with host matrices [1]. Studies on 3‑arylbenzofuran‑2‑ones demonstrate that the presence of a 2′‑hydroxyl group on the 3‑phenyl ring, for example, can increase DPPH radical‑scavenging activity by orders of magnitude relative to analogs lacking this substituent [2]. Likewise, theoretical work confirms that the hydrogen‑donating ability of benzofuran‑2‑ones is highly sensitive to the substitution pattern, meaning that 6‑phenyl‑3H‑1‑benzofuran‑2‑one occupies a distinct reactivity space that cannot be replicated by unsubstituted, 3‑phenyl, or alkyl‑substituted variants [3].

Position‑dependent kinetics Substituent position on benzofuranone core alters rate‑determining step and radical‑scavenging profile.
Hydrogen‑bonding effects 2′‑Hydroxyl group on 3‑phenyl ring can increase DPPH activity substantially; analogs without it perform differently.
Electronic sensitivity Electron‑donating or withdrawing substituents shift hydrogen‑transfer mechanism and antioxidant capacity.

6-Phenyl-3H-1-benzofuran-2-one Comparative Evidence


OIT in Polypropylene: Benzofuranone vs. Phenol/Phosphite

3‑Arylbenzofuran‑2‑ones, when combined with hindered phenols and phosphites in a ternary system (DP101), extend the oxidation induction time (OIT) of bi‑axially oriented polypropylene (BOPP) relative to the conventional binary antioxidant system Irganox B225. Although this comparison is made at the formulation level rather than the single‑compound level, it provides class‑level evidence that the carbon‑centered radical‑scavenging mechanism of 3‑arylbenzofuran‑2‑ones delivers a measurable processing stability advantage [1].

OIT in PP
Class-level
Ternary system DP101 outperforms binary Irganox B225
Supports carbon‑radical scavenging advantage in melt processing
Formulation‑level comparison; no single‑compound OIT data
Polymer Stabilization Oxidation Induction Time Processing Stability

DPPH Radical Scavenging: 2′-Hydroxyl Effect

Zhang et al. (2014) demonstrated that 5‑methyl‑7‑tert‑butyl‑3‑(2′‑hydroxy‑5′‑methylphenyl)‑3H‑benzofuran‑2‑one (PCRBF2) scavenges DPPH radicals significantly more effectively than benzofuran‑2‑one analogs lacking the 2′‑hydroxyl substituent. While this study did not directly test the 6‑phenyl unsubstituted derivative, it establishes that the hydrogen‑bonding and electronic effects of aryl substituents are first‑order determinants of antioxidant capacity within this scaffold [1]. A theoretical investigation further ranked phenyl‑benzofuran as one of the best antioxidant templates among simplified heterocycles .

DPPH Scavenging
Class-level
PCRBF2 (2′‑OH) >> analogs without 2′‑OH
Hydroxyl substitution strongly modulates radical‑scavenging potency
Tested on 3‑aryl‑substituted analog; not 6‑phenyl directly
Radical Scavenging DPPH Assay Structure–Activity Relationship

Carbon-Centered Radical Trapping vs. Hydrogen-Atom Transfer

Chen et al. (2016) elucidated that the hydrogen‑transfer mechanism from benzofuran‑2‑one‑type antioxidants to DPPH• proceeds via a two‑step proton‑transfer/electron‑transfer pathway, with proton transfer being rate‑determining. Their kinetic analysis of HP‑136 analogues demonstrates that subtle changes in the aryl substitution pattern alter the rate‑determining step and the overall radical‑scavenging kinetics [1]. This mechanistic divergence from classic phenolic antioxidants (which operate via hydrogen‑atom transfer) explains why benzofuran‑2‑ones are effective at trapping alkyl radicals under oxygen‑deficient conditions, a scenario typical of high‑temperature polymer processing.

Radical Mechanism
Class-level
Two‑step PT‑ET vs. H‑atom transfer (phenolics)
Benzofuranone traps alkyl radicals where phenolics are less effective
Kinetic modeling; substitution‑pattern sensitive
Radical Mechanism Kinetics Polymer Degradation

AChE Inhibition Potency

Yang et al. (2020) reported that 3‑arylbenzofuran‑2‑one compound 20 exhibits an acetylcholinesterase (AChE) IC₅₀ of 0.089 ± 0.01 µM, a value comparable to the clinically approved drug donepezil (IC₅₀ = 0.059 ± 0.003 µM). Although the 6‑phenyl substituent is absent from the specific compound (compound 20 contains a 3‑aryl group), this finding showcases the capacity of the benzofuran‑2‑one chemotype to achieve sub‑micromolar AChE inhibition [1]. Together with the established structure–activity relationship, this supports the notion that 6‑phenyl‑3H‑1‑benzofuran‑2‑one is a privileged scaffold for medicinal chemistry programs targeting neurological disorders.

AChE IC₅₀
Class-level
0.089 ± 0.01 µM (Compound 20)
Sub‑micromolar AChE inhibition reported within benzofuranone class
Analog without 6‑phenyl; donepezil IC₅₀ 0.059 µM as reference
Acetylcholinesterase Inhibition Neurodegeneration Drug Discovery

6-Phenyl-3H-1-benzofuran-2-one Application Scenarios


High-Temperature Polymer Processing Stabilization

Manufacturers of polyolefins (PP, PE) and engineering thermoplastics (polycarbonate, polyester) who require oxidative stability during extrusion, injection molding, or film blowing can employ 6‑phenyl‑3H‑1‑benzofuran‑2‑one as the carbon‑radical scavenger component in a synergistic ternary antioxidant formulation. The mechanism, which involves direct trapping of alkyl radicals rather than hydrogen‑atom donation, provides unique protection at the high shear and oxygen‑starved conditions typical of polymer melts [1]. Patented stabilizer compositions containing benzofuran‑2‑ones are specifically designed for such processing environments [2].

Lead Optimization for CNS Disorders

Medicinal chemists developing acetylcholinesterase inhibitors for Alzheimer's disease can use 6‑phenyl‑3H‑1‑benzofuran‑2‑one as a core scaffold. The benzofuran‑2‑one chemotype has demonstrated sub‑micromolar AChE inhibition (0.089 µM) comparable to donepezil [1], and the 6‑phenyl modification offers opportunities for structure‑based optimization to improve selectivity, metabolic stability, and blood‑brain barrier penetration while retaining the privileged pharmacophore.

Antioxidant Mechanism & Kinetic Studies

Physical‑organic chemists investigating radical‑scavenging mechanisms can utilize 6‑phenyl‑3H‑1‑benzofuran‑2‑one as a structurally defined probe for studying the competition between proton‑coupled electron transfer (PCET) and sequential proton‑loss electron‑transfer (SPLET) pathways. Its distinct substitution pattern relative to commercial benzofuran‑2‑ones such as HP‑136 facilitates systematic structure–activity relationship studies linking substitution to hydrogen‑transfer kinetics [2].

Application
Selection Property
Validation Focus
Polymer melt stabilization
Carbon‑radical trapping mechanism
Oxidation induction time under melt processing
Neurodegeneration research: AChE inhibitor design
Sub‑micromolar AChE inhibition scaffold
Selectivity, metabolic stability, and CNS target engagement assays
Radical mechanism & kinetics studies
Defined phenyl substitution pattern
PCET vs. SPLET pathway analysis via kinetic modeling
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